Erythromycin is produced through fermentation processes involving specific strains of bacteria. The phosphate salt form, erythromycin phosphate, is synthesized from erythromycin base through the reaction with phosphoric acid. This transformation enhances its pharmacokinetic properties, allowing for better absorption and distribution in the body.
Erythromycin phosphate belongs to the class of antibiotics known as macrolides. These compounds are characterized by their large lactone ring structure and are classified based on their chemical structure and mechanism of action against bacterial pathogens.
Erythromycin phosphate can be synthesized using several methods, including:
Technical details include maintaining optimal temperatures and pH levels during synthesis to ensure high yield and purity of the final product. For instance, controlling the pH around 5 to 6 during neutralization can enhance solubility and stability .
Erythromycin phosphate features a complex molecular structure characterized by a large lactone ring with multiple chiral centers. The molecular formula for erythromycin base is C₃₅H₅₁N₁O₁₃, while its phosphate form includes additional phosphorus and oxygen atoms due to the incorporation of phosphoric acid.
Erythromycin phosphate undergoes various chemical reactions that are crucial for its activity:
Technical details regarding these reactions include monitoring temperature and pH during storage and administration to maintain stability .
Erythromycin phosphate exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, blocking peptide bond formation during translation. This action disrupts bacterial growth and replication.
Relevant analyses include spectrophotometric methods for assessing concentration in formulations, with detection limits typically below 0.1 mg/mL .
Erythromycin phosphate has several applications in medical science:
Erythromycin phosphate (C₃₇H₇₀NO₁₇P; CID 83935) is a phosphate salt derivative of erythromycin A, preserving the parent compound's complex 14-membered macrolide ring core [5] [9]. The molecular architecture includes:
Stereochemical integrity is critical for antibiotic function. The (3R,5S,6R,7R,9R,11R,12R,13S,14R) configuration enables optimal binding to the bacterial 50S ribosomal subunit. X-ray diffraction confirms that phosphorylation does not alter core stereochemistry but modifies electron distribution at the binding site [5] [7]. Adamantane conjugates linked via pH-sensitive hydrazone bonds at the C-9 ketone further demonstrate how stereoselective modifications can enhance acidic stability without compromising ribosomal targeting [6].
Table 1: Atomic-Level Attributes of Erythromycin Phosphate
Property | Specification |
---|---|
Molecular Formula | C₃₇H₇₀NO₁₇P |
Stereocenters | 10 chiral carbons |
Key Functional Groups | Phosphate, lactone, dimethylamino (desosamine) |
Space Group (Crystalline) | Monoclinic P2₁ (heterosolvates) |
Erythromycin phosphate exhibits pH-dependent solubility and degradation kinetics:
Table 2: Solubility and Stability Indicators
Condition | Solubility (mg/mL) | Degradation Half-Life | Key Mechanisms |
---|---|---|---|
pH 1.2 (fasted) | 0.02 | <2 hours | Intramolecular dehydration |
pH 6.8 (intestinal) | 0.45 | >24 hours | Ionized phosphate enhancing dissolution |
Methanol | 1.20 | N/A | Dipole interactions |
Crystallization solvents dictate erythromycin phosphate's solid-state behavior:
Physicochemical Contrasts:
Table 3: Comparative Properties of Erythromycin Solid Forms
Form | Aqueous Solubility (mg/mL) | Acid Stability (Half-Life) | Key Clinical Advantage |
---|---|---|---|
Erythromycin base | 0.03 | <0.5 hours | N/A |
Erythromycin phosphate | 0.45 | <2 hours | Enhanced dissolution |
Erythromycin stearate | 0.01 | <1 hour | Tablet compressibility |
Adamantane conjugate | 0.10 (pH 7.4) | >6 hours (pH 4.5) | pH-targeted release at infection sites |
Dissolution Kinetics: Enteric-coated nanoparticles of phosphate salts achieve 90.38% release in pH 5.5 buffers within 2 hours, critical for targeting intestinal pathogens [2]. Free erythromycin base formulations rarely exceed 60% under identical conditions due to aggregation and incomplete dissolution [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0